N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Formation of the Pyridazine Ring: This can be synthesized through the condensation of hydrazine with a diketone.
Coupling Reactions: The final step involves coupling the quinoline, triazole, and pyridazine moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce reduced forms of the triazole or pyridazine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds containing the quinoline moiety, such as chloroquine and quinine.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine itself and its various substituted derivatives.
Uniqueness
N-(quinolin-6-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This complexity can confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-quinolin-6-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O/c24-16(14-5-6-15(22-21-14)23-10-17-9-19-23)20-12-3-4-13-11(8-12)2-1-7-18-13/h1-10H,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDOKEFWMFFOHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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